molecular formula C11H11NO3S3 B2429278 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide CAS No. 1797299-58-1

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide

Cat. No. B2429278
CAS RN: 1797299-58-1
M. Wt: 301.39
InChI Key: ONNAIGSHJBMPBN-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide” is C11H11NO3S3 and its molecular weight is 301.39.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based compounds have been fascinating for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Drugs

Thiophene-based compounds have been proven to be effective anti-inflammatory drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Molecules with the thiophene ring system exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .

Anti-cancer Drugs

Thiophene-based compounds have shown anticancer properties . This opens up possibilities for the development of new anticancer drugs .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection of metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the development of electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them crucial in the production of display and lighting technologies .

Anti-atherosclerotic Properties

Thiophene-based compounds have shown anti-atherosclerotic properties . This makes them potentially useful in the treatment of atherosclerosis, a disease where plaque builds up inside arteries .

Future Directions

The future directions for research on thiophene derivatives could include exploring their potential biological activities, developing new synthetic methods, and studying their properties for various applications .

properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNAIGSHJBMPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide

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